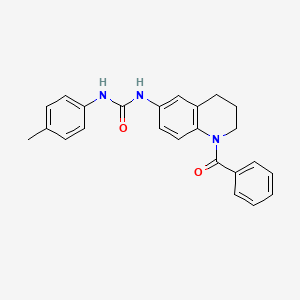

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring and a p-tolyl group linked to a urea moiety

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-17-9-11-20(12-10-17)25-24(29)26-21-13-14-22-19(16-21)8-5-15-27(22)23(28)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAYTBACIMHHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method includes:

Formation of the Tetrahydroquinoline Core:

Introduction of the Benzoyl Group:

Formation of the Urea Derivative:

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction of the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the urea moiety using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Benzyl-substituted tetrahydroquinoline derivatives.

Substitution Products: Alkylated urea derivatives.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or modulation of enzyme activity.

Receptors: Binding to cellular receptors to elicit a biological response.

Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea moiety, making it less versatile in certain reactions.

3-(p-Tolyl)urea: Lacks the tetrahydroquinoline ring, reducing its potential biological activity.

Uniqueness: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is with a molecular weight of 350.46 g/mol. The compound's structure includes a benzoyl group and a tetrahydroquinoline moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism involves binding to molecular targets that modulate cellular processes associated with various diseases.

Biological Activity Overview

The compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and others. The IC50 values reported range from 10 µM to 25 µM across different cell lines.

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic research.

- Cytotoxicity : While exhibiting anticancer properties, the compound also demonstrates relatively low cytotoxicity towards normal cells, indicating a favorable therapeutic index.

Data Table: Biological Activity Profile

| Activity Type | Target Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 | 15 | Lung cancer cell line |

| Anticancer | HeLa | 20 | Cervical cancer cell line |

| Antimicrobial | Staphylococcus aureus | 25 | Bacterial inhibition |

| Cytotoxicity | Normal fibroblasts | >50 | Low toxicity observed |

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea against multiple cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound. It was tested against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated effective inhibition at concentrations that were not cytotoxic to human cells. This suggests potential for therapeutic applications in treating resistant bacterial infections.

Q & A

Basic: What are the common synthetic routes for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling a benzoylated tetrahydroquinoline intermediate with a p-tolyl isocyanate derivative. Key steps include:

- Quinoline Functionalization : Benzoylation of the tetrahydroquinoline core using benzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to prevent hydrolysis .

- Urea Formation : Reaction with p-tolyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Temperature control and solvent selection (e.g., ethanol for solubility vs. THF for reactivity) are critical. Catalysts like DBU (1,8-diazabicycloundec-7-ene) can accelerate urea bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the benzoyl, tetrahydroquinoline, and urea moieties. Aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.5–10.2 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 428.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and monitor degradation under stress conditions (e.g., pH 2–9) .

Advanced: How do structural modifications of the urea moiety influence biological activity?

Methodological Answer:

- Substituent Effects : Replacing p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances enzyme inhibition by increasing electrophilicity at the urea carbonyl .

- Linker Flexibility : Introducing alkyl spacers between the urea and aromatic groups improves target engagement (e.g., kinase ATP-binding pockets) .

- SAR Studies : Parallel synthesis of analogs followed by in vitro screening (e.g., IC assays against cancer cell lines) identifies optimal substituents .

Advanced: How can conflicting data on biological efficacy across studies be resolved?

Methodological Answer:

- Assay Standardization : Compare results under uniform conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in apoptosis induction ( vs. 4) may arise from varying caspase-3 activation protocols .

- Dose-Response Analysis : Validate potency thresholds (e.g., EC values) across multiple replicates to rule out outlier effects .

- Orthogonal Validation : Confirm activity via complementary assays (e.g., Western blot for protein targets alongside cell viability assays) .

Advanced: What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., RET proto-oncogene) based on urea’s hydrogen-bonding capacity with catalytic lysine residues .

- MD Simulations : GROMACS simulations (10–100 ns) assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .

- QSAR Modeling : Train models on analogs’ inhibitory data (pIC) to prioritize structural modifications .

Basic: What purification techniques ensure high compound purity for in vitro studies?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with gradients (e.g., 20% → 50% ethyl acetate in hexane) to separate urea derivatives from byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by gradual cooling to obtain crystalline solids with >99% purity .

- HPLC Prep-Scale : Semi-preparative C18 columns (10 μm, 20 mL/min flow rate) resolve closely eluting impurities .

Advanced: How does this compound induce apoptosis in cancer cells?

Methodological Answer:

- Mechanistic Pathways :

- Mitochondrial Pathway : Upregulates pro-apoptotic Bax/Bak while downregulating Bcl-2 (confirmed via flow cytometry with Annexin V/PI staining) .

- Caspase Activation : Caspase-3/7 cleavage assays (e.g., luminescent substrates like Z-DEVD-aminoluciferin) quantify apoptosis induction .

- Transcriptomic Profiling : RNA-seq identifies dysregulation of apoptosis-related genes (e.g., TP53, FAS) post-treatment .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility : DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) show precipitation at >50 μM; co-solvents (e.g., 0.1% Tween-80) enhance solubility .

- Stability :

- pH Stability : Degrades <10% over 24 hours at pH 7–8 (HPLC monitoring) but hydrolyzes rapidly at pH <3 .

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Advanced: Can X-ray crystallography resolve the 3D structure of this compound?

Methodological Answer:

- Crystallization : Vapor diffusion (e.g., 20% PEG 3350, 0.1 M Tris pH 8.5) yields single crystals suitable for SHELXL refinement .

- Data Collection : High-resolution (<1.0 Å) synchrotron data (e.g., Diamond Light Source) resolves urea bond geometry and torsional angles .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters, validating hydrogen-bonding networks critical for target binding .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) post-treatment via Western blot .

- Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads isolate bound proteins for LC-MS/MS identification .

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects at 1 μM concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.